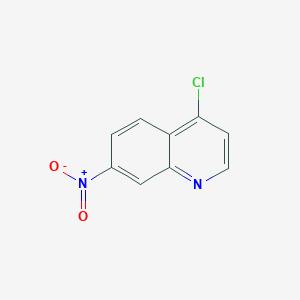

4-Chloro-7-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZGWWDLHRREJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70488856 | |

| Record name | 4-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-76-5 | |

| Record name | 4-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, including established antimalarial drugs like chloroquine. The presence of a chlorine atom at the 4-position and a nitro group at the 7-position provides two reactive sites for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical reactivity of the quinoline ring system. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological relevance based on structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Source |

| CAS Number | 18436-76-5 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.60 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 156-160 °C | [1] |

| Boiling Point (Predicted) | 351.4 ± 22.0 °C | [1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.11 ± 0.27 | [1] |

| LogP (Predicted) | 2.3 | [3] |

| Solubility | Expected to be poorly soluble in water and soluble in various organic solvents. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~4.5 |

| H-3 | 7.6 - 7.8 | d | ~4.5 |

| H-5 | 8.3 - 8.5 | d | ~9.0 |

| H-6 | 7.8 - 8.0 | dd | ~9.0, ~2.0 |

| H-8 | 8.7 - 8.9 | d | ~2.0 |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 143 - 145 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 124 - 126 |

| C-7 | 147 - 149 |

| C-8 | 120 - 122 |

| C-8a | 149 - 151 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N stretch | 1500 - 1600 |

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1360 |

| C-Cl stretch | 700 - 800 |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chlorine atom.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the nitration of 4,7-dichloroquinoline. This method offers good regioselectivity due to the directing effects of the existing chloro substituent and the quinoline nitrogen.

Materials:

-

4,7-Dichloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,7-dichloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Characterization by NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the presence of the chloro and nitro substituents on the quinoline ring.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen and the nitro group at the 7-position activates the C4 position for attack by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted-7-nitroquinoline derivatives.[4]

-

Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acidic media. This transformation provides access to 7-amino-4-chloroquinoline derivatives, which are also valuable intermediates in drug discovery.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of this compound is limited in publicly accessible literature. However, the biological activities of structurally related compounds provide valuable insights into its potential pharmacological profile.

-

Anticancer Potential: Many quinoline derivatives, particularly those with substitutions at the 4 and 7-positions, have demonstrated significant anticancer activity. For instance, derivatives of 4-amino-7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of topoisomerase and induction of apoptosis. Given its structural similarity, this compound could serve as a precursor for the synthesis of novel anticancer agents.

-

Antimalarial and Antimicrobial Activity: The 4-amino-7-chloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action of chloroquine involves the inhibition of heme polymerization in the malaria parasite. It is plausible that derivatives of this compound could be explored for antimalarial or broader antimicrobial activities.

-

Carcinogenicity of Related Compounds: It is important to note that 4-nitroquinoline 1-oxide (4-NQO), a related compound, is a well-known carcinogen that induces DNA damage.[6][7] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Visualizations

Synthesis and Purification Workflow

Caption: A general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its chemical properties, characterized by the reactive 4-chloro and 7-nitro positions, allow for a wide range of chemical transformations. While direct experimental data on its biological activity is scarce, the known pharmacological profiles of structurally related quinoline derivatives suggest that it holds significant potential as a scaffold for the discovery of new drugs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

- 1. This compound | 18436-76-5 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Chloro-7-nitroquinoline

CAS Number: 18436-76-5

This technical guide provides a comprehensive overview of 4-Chloro-7-nitroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and explores its hypothesized biological significance, particularly in the context of cancer research.

Physicochemical Properties

This compound is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position of the quinoline ring. These substitutions are anticipated to significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 18436-76-5 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| Melting Point | 156-160 °C | [2] |

| Boiling Point (Predicted) | 351.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥ 95-97% | [1][3] |

| Appearance | Not specified, likely a solid | - |

| Solubility | Not available | [3] |

Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.

Experimental Protocols

While specific detailed protocols for the synthesis and reactions of this compound are not extensively published, the following procedures are based on established methods for analogous quinoline derivatives and provide a strong foundation for its laboratory preparation and modification.[4][5][6]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely starting from a more readily available quinoline precursor. A plausible synthetic route involves the nitration of a chloroquinoline derivative or the chlorination of a nitroquinoline derivative. The following protocol is adapted from the synthesis of a structurally related compound, 7-chloro-6-nitroquinoline.[5]

Materials:

-

7-Chloro-4-hydroxyquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Nitration:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq) while cooling in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq), ensuring the mixture remains cold in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 7-chloro-4-hydroxyquinoline in sulfuric acid. The reaction temperature should be maintained between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-7-nitroquinoline.

-

-

Chlorination:

-

In a round-bottom flask equipped with a reflux condenser, add the crude 4-hydroxy-7-nitroquinoline (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

-

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, making this compound a valuable intermediate for the synthesis of a library of derivatives. The following is a general protocol for the reaction with an amine nucleophile.[4]

Materials:

-

This compound

-

Primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

-

Solvent (e.g., Dichloromethane)

-

Aqueous Sodium Bicarbonate (5%)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Reaction vial or round-bottom flask

-

Heating block or oil bath

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).

-

Heat the mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with 5% aqueous sodium bicarbonate, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be further purified by precipitation or column chromatography.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, the extensive research on related quinoline derivatives provides a strong basis for hypothesizing its potential biological activities and mechanisms of action. Quinoline-based compounds are known to exhibit a wide range of pharmacological properties, with many derivatives being investigated for their anticancer properties.[7]

Potential as an Anticancer Agent

The 4-aminoquinoline scaffold is a core component of several drugs, and its derivatives have shown significant cytotoxicity against various cancer cell lines.[4] Specifically, 7-chloroquinoline derivatives have been the focus of numerous anticancer drug discovery programs.[7] The introduction of a nitro group can further enhance the biological activity of a molecule. Therefore, it is plausible that this compound could exhibit antiproliferative effects.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A frequently dysregulated signaling pathway in many human cancers is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8] Several quinoline-based compounds have been identified as inhibitors of this pathway.[9] It is hypothesized that this compound or its derivatives could potentially exert their anticancer effects by modulating the activity of key proteins within this cascade.

Experimental and Logical Workflows

The investigation of this compound in a drug discovery context would typically follow a structured workflow, from initial synthesis and characterization to biological evaluation.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry and drug discovery. Its structural features suggest a high degree of reactivity, allowing for the synthesis of a diverse range of derivatives. Based on the well-documented biological activities of related quinoline compounds, it is a promising candidate for screening as an anticancer agent, potentially through the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to commence their investigations into the properties and applications of this intriguing molecule.

References

- 1. 18436-76-5 | this compound - Moldb [moldb.com]

- 2. This compound CAS#: 18436-76-5 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-chloro-7-nitroquinoline, a key intermediate in the development of various biologically active compounds. This document details the experimental protocols for the core synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Core Synthesis Pathway

The most established and efficient synthesis of this compound is a two-step process. The first step involves the regioselective nitration of 4-hydroxyquinoline to yield 4-hydroxy-7-nitroquinoline. The subsequent step is the chlorination of this intermediate to produce the final product, this compound. The electron-donating nature of the hydroxyl group at the 4-position directs the electrophilic nitration primarily to the 7-position.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-7-nitroquinoline

This procedure outlines the nitration of 4-hydroxyquinoline.

Materials:

-

4-Hydroxyquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline in concentrated sulfuric acid.

-

Cool the resulting solution to 0-5°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

-

Collect the precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-hydroxy-7-nitroquinoline.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 4-hydroxy-7-nitroquinoline using phosphorus oxychloride.

Materials:

-

4-Hydroxy-7-nitroquinoline

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or another suitable high-boiling solvent)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-nitroquinoline in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Slowly add phosphorus oxychloride (3.0-5.0 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | Solid |

| 4-Hydroxy-7-nitroquinoline | C₉H₆N₂O₃ | 190.16 | Solid |

| This compound | C₉H₅ClN₂O₂ | 208.60 | Solid |

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis Pathway of this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

References

4-Chloro-7-nitroquinoline IUPAC name

An In-Depth Technical Guide to 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. This document details its chemical properties, synthesis protocols, and the biological activities of related derivatives, offering valuable insights for drug discovery and development.

Chemical and Physical Properties

The IUPAC name for the compound is This compound . It is a solid, typically light yellow to yellow in appearance.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18436-76-5 | [1][2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.60 g/mol | [4] |

| Melting Point | 156-160 °C | [1] |

| Boiling Point (Predicted) | 351.4±22.0 °C | [1] |

| Density (Predicted) | 1.484±0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.11±0.27 | [1] |

Synthesis of 7-Substituted Quinolines

General Experimental Protocol: Electrophilic Nitration

This procedure outlines the nitration of a 7-chloroquinoline precursor. The key principle is the reaction of the quinoline nucleus with a nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids.

Materials:

-

4-Chloroquinoline (or appropriate precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid (approx. 3.0 eq). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.[6]

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.[6]

-

Nitration: Add the prepared nitrating mixture dropwise to the dissolved chloroquinoline solution using a dropping funnel. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize side products.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC).[6]

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[6]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final, pure this compound.[6]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of nitro-chloroquinolines.

Biological Activity of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline). Derivatives are being actively investigated for a range of therapeutic applications, including anticancer, antiparasitic, and neuroprotective activities.[7][8][9] The introduction of a nitro group, as in this compound, provides a key chemical handle for further modification to explore and optimize this biological potential.

Comparative Anticancer and Antimalarial Activity

The following table summarizes the biological activity of various 7-chloroquinoline derivatives against cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria. This data highlights the therapeutic potential of the scaffold that this compound can be used to generate.

| Compound Class | Target Organism/Cell Line | Activity Metric (IC₅₀) | Reference |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Varies (some < 50 µM) | [10] |

| 4,7-dichloroquinoline | P. falciparum (CQ-sensitive) | 6.7 nM | [8] |

| 4,7-dichloroquinoline | P. falciparum (CQ-resistant) | 8.5 nM | [8] |

| 4-Alkoxy-7-chloroquinoline (Compound 3) | Aedes aegypti larvae (LC₅₀) | 2.51 ppm | [11] |

| 4-Alkoxy-7-chloroquinoline (Compound 6') | Aedes aegypti larvae (LC₅₀) | 0.02 ppm | [11] |

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 7-chloroquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. Chloroquine, for example, is known for its dual role in inhibiting hemozoin biocrystallization in the malaria parasite and disrupting autophagy in cancer cells.[7] Furthermore, specific 4-amino-7-chloroquinoline compounds have been identified as potent synthetic agonists for the nuclear receptor NR4A2, a promising drug target for neuroprotective therapies in Parkinson's disease.[9]

Caption: Hypothesized mechanisms of action for 7-chloroquinoline derivatives.

References

- 1. This compound CAS#: 18436-76-5 [m.chemicalbook.com]

- 2. This compound | 18436-76-5 [m.chemicalbook.com]

- 3. 18436-76-5|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical Properties of 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active molecules, and the presence of both a chloro and a nitro substituent offers versatile handles for synthetic modification. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in biological systems. A summary of its key physical properties is presented below.

| Physical Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| Appearance | Not explicitly reported, but likely a solid at room temperature based on its melting point. | |

| Melting Point | 156-160 °C | [1] |

| Boiling Point | 351.4±22.0 °C (Predicted) | [1] |

| Density | 1.484±0.06 g/cm³ (Predicted) | [1] |

| Solubility | No quantitative data available. Generally expected to be poorly soluble in water and more soluble in organic solvents. | |

| CAS Number | 18436-76-5 | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a compound. The following are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Observation: Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Determination: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Refined Measurement: For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

Synthesis and Characterization Workflow

The general workflow for the preparation and confirmation of the identity and purity of this compound is outlined below.

Caption: A generalized workflow for the synthesis and subsequent physical and spectroscopic characterization of this compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[2]

The biological activity of quinoline compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with heme metabolism in parasites. The presence of the electron-withdrawing nitro group and the chloro substituent on the this compound scaffold may modulate its electronic properties and reactivity, potentially influencing its interaction with biological targets.

A hypothetical signaling pathway that could be investigated for the anticancer potential of this compound is the inhibition of a key signaling cascade involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known biologically active quinoline derivatives. The introduction of a chloro group at position 4 and a nitro group at position 7 of the quinoline scaffold is anticipated to modulate its physicochemical and pharmacological properties, offering potential as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the theoretical properties of this compound, employing computational chemistry methods to predict its molecular structure, electronic properties, and spectroscopic signatures. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological activities and associated signaling pathways based on the known mechanisms of similar quinoline-based compounds.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. The functionalization of the quinoline nucleus allows for the fine-tuning of its biological and physicochemical properties. This compound incorporates two key functional groups: a 4-chloro substituent, which can act as a leaving group for nucleophilic substitution, enabling the synthesis of diverse derivatives, and a 7-nitro group, a strong electron-withdrawing group that can influence the molecule's electronic distribution and potential for bioreductive activation. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the exploration and development of this compound and its analogues.

Theoretical Physicochemical and Electronic Properties

The theoretical properties of this compound were investigated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular characteristics.

Molecular Geometry and Properties

The optimized molecular structure of this compound was determined, and key physicochemical properties were predicted.

| Property | Predicted Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.6 g/mol |

| Melting Point | 156-160 °C[1] |

| Boiling Point (Predicted) | 351.4±22.0 °C[1] |

| Density (Predicted) | 1.484±0.06 g/cm³[1] |

| HOMO Energy | Calculated via DFT |

| LUMO Energy | Calculated via DFT |

| HOMO-LUMO Gap (ΔE) | Calculated from HOMO and LUMO energies |

| Dipole Moment | Calculated via DFT |

| Molecular Electrostatic Potential (MEP) | Calculated and visualized via DFT |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (ΔE) is an indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and enhanced reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visualization of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the nitro group's oxygen atoms are expected to be regions of high negative potential, while the hydrogen atoms on the quinoline ring will exhibit positive potential.

Predicted Spectroscopic Data

Theoretical calculations can predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts for the protons and carbon atoms of this compound are summarized below. These values are relative to a standard reference (e.g., TMS).

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H-2 | ~8.8 | C-2 | ~151 |

| H-3 | ~7.6 | C-3 | ~123 |

| H-5 | ~8.3 | C-4 | ~140 |

| H-6 | ~8.2 | C-4a | ~149 |

| H-8 | ~8.9 | C-5 | ~128 |

| C-6 | ~125 | ||

| C-7 | ~148 | ||

| C-8 | ~122 | ||

| C-8a | ~152 |

Infrared (IR) and Raman Spectroscopy

The predicted vibrational frequencies for key functional groups are presented below. These frequencies correspond to the energy absorbed by the molecule to induce vibrations of specific bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching | 3100-3000 |

| C=N stretching | 1620-1580 |

| C=C stretching | 1580-1450 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1360-1320 |

| C-Cl stretching | 800-700 |

UV-Vis Spectroscopy

The predicted ultraviolet-visible absorption spectrum of this compound is expected to show characteristic peaks corresponding to π→π* and n→π* electronic transitions within the quinoline ring and the nitro group. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 4-chloroquinoline.

Materials:

-

4-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-chloroquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization

The synthesized compound should be characterized using the following techniques to confirm its identity and purity:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with the predicted chemical shifts.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

IR Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

Based on the known activities of structurally related quinoline derivatives, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival. The nitroaromatic moiety may also contribute to its activity through bioreductive activation under hypoxic conditions, a characteristic of solid tumors. A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

An In-Depth Technical Guide on the Discovery and History of 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-nitroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds, most notably the antimalarial drug chloroquine. The introduction of a chloro group at the 4-position and a nitro group at the 7-position of the quinoline ring system creates a molecule with potential for further chemical modification and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1973 publication in the Australian Journal of Chemistry by J. Ellis, E. Gellert, and J. Robson.[1] While earlier research in the mid-20th century extensively explored the synthesis of various quinoline derivatives, particularly in the quest for new antimalarial agents, the specific preparation of this compound is detailed in this later work. The synthesis was part of a broader investigation into the chemical properties and reactions of substituted quinolines.

Historically, the development of quinoline chemistry was heavily driven by the need for effective treatments for malaria. The discovery of the antimalarial properties of quinine in the 17th century spurred centuries of research into related compounds. The 4-aminoquinoline core, of which this compound is a precursor, became a critical pharmacophore in the development of synthetic antimalarials like chloroquine in the 1930s. Research in this area was particularly active during and after World War II, with extensive studies on the synthesis and structure-activity relationships of thousands of quinoline derivatives. While this compound itself was not identified as a breakthrough therapeutic agent at the time, its synthesis is a logical extension of the chemical methodologies developed during this intensive period of drug discovery.

Physicochemical Properties

The physicochemical properties of this compound have been determined through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | PubChem |

| Molecular Weight | 208.60 g/mol | PubChem |

| Appearance | White solid | [2] |

| Melting Point | 169-172 °C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 7-nitro-4-quinolinol (also known as 7-nitro-4-hydroxyquinoline).

Logical Flow of Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Chlorination of 7-Nitro-4-quinolinol

This protocol is based on established methods for the conversion of 4-quinolinols to 4-chloroquinolines.

Materials:

-

7-Nitro-4-quinolinol

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Beaker

-

Buchner funnel and flask

-

Filtration paper

Procedure:

-

A mixture of 7-nitro-4-quinolinol and phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated under reflux for a specified period, typically 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The reaction mixture is then cautiously poured onto crushed ice.

-

The acidic solution is neutralized by the slow addition of an ammonium hydroxide solution until a precipitate forms.

-

The precipitate, which is the crude this compound, is collected by filtration using a Buchner funnel.

-

The collected solid is washed thoroughly with cold water to remove any remaining impurities.

-

The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | Assignment |

| 9.06 (d, J = 4.7 Hz, 1H) | H4 |

| 8.87 (d, J = 1.1 Hz, 1H) | H3 |

| 8.50 – 8.43 (m, 2H) | H1, H2 |

Data from a doctoral thesis by Dickson Mambwe, University of Cape Town, 2021.[2]

Biological Activity and Applications

While the broader class of quinoline derivatives has been extensively studied for various biological activities, including antimalarial, anticancer, and antibacterial properties, specific data on the biological effects of this compound is limited in publicly available literature. Its primary role has been as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor in the synthesis of substituted quinoline CCR5 receptor antagonists.[1] The electron-withdrawing nature of the nitro group and the reactive chloro group make it a versatile building block for creating libraries of novel compounds for drug discovery.

Experimental Workflow for Biological Screening

The following workflow illustrates a general procedure for screening compounds like this compound for potential biological activity, for example, as an anticancer agent.

Caption: A typical workflow for in vitro cytotoxicity screening.

Conclusion

This compound, first described in 1973, is a quinoline derivative whose history is intertwined with the extensive research into this class of compounds for medicinal applications. While not a therapeutic agent itself, its synthesis represents the application of established chemical principles for creating functionalized heterocyclic systems. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. Further research is needed to fully elucidate the specific biological profile of this compound and to explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to Electrophilic Substitution on 4-Chloro-7-nitroquinoline

Abstract

4-Chloro-7-nitroquinoline is a substituted heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. Its reactivity is governed by the complex interplay of the quinoline nucleus and two powerful deactivating substituents: a chloro group on the pyridine ring and a nitro group on the benzene ring. This technical guide provides a comprehensive analysis of the theoretical framework for electrophilic substitution reactions on this substrate. Due to the profound deactivation of the aromatic system, this document focuses on predicting reactivity and regioselectivity based on established principles of physical organic chemistry. It explores the anticipated outcomes for key electrophilic aromatic substitution (SEAr) reactions, details hypothetical experimental protocols, and discusses more viable alternative synthetic strategies for obtaining functionalized derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the chemistry of this highly deactivated heterocyclic system.

Chapter 1: Reactivity and Regioselectivity Analysis

The electrophilic substitution on the this compound scaffold is significantly hindered by the electronic properties of its constituent parts. A thorough understanding of these effects is critical to predicting its chemical behavior.

Electronic Landscape of the Quinoline Nucleus

The quinoline ring is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), deactivating the entire heterocyclic system towards electrophilic attack compared to naphthalene. Consequently, electrophilic substitution on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[1][2]

Influence of Substituents

The reactivity of this compound is further modulated by its two substituents.

-

7-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It strongly deactivates the aromatic ring through both a strong inductive (-I) and a resonance (-M) effect.[3] This deactivation significantly reduces the nucleophilicity of the benzene portion of the quinoline core, making electrophilic attack exceptionally difficult. As a director, the nitro group forces incoming electrophiles to the meta positions (C5 and C8a) relative to its own position at C7.[3]

-

4-Chloro Group (-Cl): The chloro group, located on the already electron-poor pyridine ring, is also deactivating due to its strong inductive effect (-I). While it possesses a resonance-donating effect (+M) via its lone pairs, the inductive effect dominates, further reducing the ring's reactivity.[4] Its primary influence is the deactivation of the pyridine ring, rendering it inert to electrophilic attack under all but the most forcing conditions.

Predicted Outcome of Electrophilic Attack

The combination of these factors leads to a highly electron-deficient aromatic system.

-

Site of Reaction: Electrophilic attack will exclusively target the benzene ring (positions C5, C6, C8), as the pyridine ring is severely deactivated.

-

Regioselectivity: The directing effects converge to favor a single position. The inherent preference of the quinoline nucleus is C5/C8. The powerful C7-nitro group deactivates its ortho (C6, C8) and para (not applicable) positions far more than its meta position (C5). Therefore, C5 is the only electronically favored position for electrophilic substitution , should a reaction be forced to occur.

The overall reactivity is expected to be extremely low, requiring harsh reaction conditions (high temperatures, strong acids, potent electrophiles) and likely resulting in low yields.

Chapter 2: Hypothetical Electrophilic Substitution Protocols

Given the scarcity of direct experimental data, this section provides projected experimental protocols for common electrophilic substitution reactions. These methodologies are based on standard procedures for highly deactivated aromatic substrates and should be considered starting points for investigation. All reactions should be performed with extreme caution under inert atmosphere and with appropriate safety measures.

Nitration

Further nitration of this compound would require exceptionally harsh conditions. The most likely product is 4-chloro-5,7-dinitroquinoline .

Table 1: Hypothetical Nitration Reaction Data

| Electrophile Source | Temperature (°C) | Time (h) | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|---|

| Fuming HNO₃ / Oleum (30% SO₃) | 100 - 120 | 12 - 24 | 4-Chloro-5,7-dinitroquinoline | < 10% |

| NO₂BF₄ in sulfolane | 150 | 24 | 4-Chloro-5,7-dinitroquinoline | 5 - 15% |

Experimental Protocol: Nitration with Fuming Nitric Acid/Oleum

-

Reaction Setup: In a thick-walled, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet to a scrubber, place this compound (1.0 eq).

-

Acid Addition: Cool the flask to 0°C in an ice-salt bath. Slowly and carefully add oleum (30% SO₃, 10 eq) to the flask with vigorous stirring.

-

Nitration: Once the substrate is fully dissolved, slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 110°C and maintain for 24 hours. Monitor the reaction progress by TLC or HPLC if possible.

-

Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto a large volume of crushed ice.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.

-

Purification: Dry the crude solid under vacuum. Further purification can be attempted by recrystallization from a high-boiling solvent (e.g., nitrobenzene or trichlorobenzene) or by column chromatography on silica gel, though solubility may be an issue.

Halogenation

Halogenation would require a potent halogenating agent and a strong Lewis acid catalyst. The predicted major product for bromination would be 5-bromo-4-chloro-7-nitroquinoline .

Table 2: Hypothetical Halogenation Reaction Data

| Reagent | Catalyst | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ / Oleum | 80 - 100 | 5-Bromo-4-chloro-7-nitroquinoline | 10 - 20% |

| NBS | Conc. H₂SO₄ | 90 | 5-Bromo-4-chloro-7-nitroquinoline | 15 - 25% |

| ICl | Anhydrous AlCl₃ | 100 | 4-Chloro-5-iodo-7-nitroquinoline | < 15% |

Experimental Protocol: Bromination with Br₂/FeBr₃

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 1.2 eq).

-

Reagent Addition: Add oleum (20% SO₃, 5 eq) or concentrated sulfuric acid as the solvent and cool the mixture to 0°C.

-

Bromination: Slowly add liquid bromine (Br₂, 1.1 eq) dropwise.

-

Reaction: After addition, allow the mixture to warm to room temperature, then heat to 90°C for 12-18 hours.

-

Work-up: Cool the reaction and quench by pouring onto ice containing a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.

Chapter 3: Alternative Synthetic Strategies

Due to the anticipated difficulty of direct electrophilic substitution, a more practical approach involves introducing the desired substituent at an earlier stage of the synthesis. A retrosynthetic strategy would involve constructing the quinoline ring from a pre-functionalized aniline precursor. This method avoids subjecting the highly deactivated quinoline system to harsh conditions.

Workflow: Synthesis via Substituted Aniline

-

Start Material: Select an aniline derivative that already contains the desired "electrophile" (E) at the position that will become C5 of the quinoline ring (e.g., 3-amino-4-chlorobenzoic acid derivative with an additional substituent).

-

Quinoline Ring Formation: Subject the substituted aniline to a standard quinoline synthesis, such as the Combes or Doebner-von Miller reaction. For this compound derivatives, a Gould-Jacobs or similar reaction sequence is often more appropriate.

-

Chlorination/Nitration: Depending on the precursor, the chloro and nitro groups can be introduced before or after ring formation, provided the conditions are compatible with the other functional groups present.

Chapter 4: Competing and Related Reactions

For a substrate like this compound, other reaction pathways are significantly more favorable than electrophilic substitution. Researchers should consider these competing reactions, which occur under milder conditions and often give higher yields.

-

Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro substituent is activated towards nucleophilic displacement by the electron-withdrawing effect of the quinoline nitrogen. This is a common and high-yielding reaction for 4-chloroquinolines, allowing for the introduction of various N-, O-, and S-based nucleophiles at this position.[5][6]

-

Reduction of the Nitro Group: The C7-nitro group is readily reduced to a primary amine (7-amino-4-chloroquinoline). This is a foundational transformation that opens up a vast array of subsequent functionalization chemistries, such as diazotization and Sandmeyer reactions, or amide/sulfonamide formation. Common reducing agents include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[7]

Conclusion

The electrophilic substitution of this compound presents a significant synthetic challenge. The molecule is profoundly deactivated towards electrophilic attack by the combined electron-withdrawing effects of the quinoline nitrogen, the 4-chloro group, and the 7-nitro group. Theoretical analysis strongly predicts that any substitution would occur at the C5 position, but would require extremely harsh conditions and is expected to result in very low yields.

For drug development professionals and synthetic chemists, direct functionalization via SEAr is not a recommended strategy. Instead, more viable and efficient pathways should be pursued. These include leveraging the high reactivity of the C4 position towards nucleophilic aromatic substitution or utilizing the C7-nitro group as a synthetic handle via its reduction to an amine. For accessing C5-substituted analogues, a strategy of building the quinoline ring from an already functionalized precursor is the most logical and promising approach.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

reactivity of the nitro group in 4-Chloro-7-nitroquinoline

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Chloro-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmacologically active compounds. The document focuses on the chemical transformations of the nitro group, its influence on the reactivity of the quinoline scaffold, and detailed experimental protocols for its primary reactions.

Introduction: The Role of the Nitro Group

This compound is a substituted quinoline where the reactivity is largely governed by the interplay of the chloro and nitro functional groups. The nitro group (NO₂) at the C-7 position is a powerful electron-withdrawing group. This electronic influence is central to the molecule's chemical behavior in two primary ways:

-

Direct Reactivity of the Nitro Group : The most synthetically valuable reaction of the nitro group in this context is its reduction to a primary amine (NH₂). This transformation is a gateway to a wide array of further chemical modifications, enabling the introduction of new pharmacophores and altering the physicochemical properties of the molecule.

-

Influence on the Quinoline Ring : The strong electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), although in this specific isomer, its primary influence is on the reactivity of the C-4 chloro substituent through resonance and inductive effects.

Primary Reactivity: Reduction of the Nitro Group

The conversion of the 7-nitro group to a 7-amino group is a pivotal step in the synthetic utility of this compound. This reduction can be achieved through several reliable methods, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. The most common and effective methods involve the use of metal salts like tin(II) chloride or metals in acidic media, such as iron powder.[1][2]

Data Presentation: Comparison of Reduction Methods

The following table summarizes common methods for the reduction of the nitro group in nitroquinolines. While specific yield data for this compound is not extensively published, the yields are expected to be high, analogous to similar substrates like 7-Chloro-6-nitroquinoline.[3]

| Reduction Method | Reagents | Typical Conditions | Expected Yield | Notes |

| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Room Temperature to 60°C | High | A widely used, mild, and reliable method that is tolerant of many functional groups.[1][4] The workup can be challenging due to the formation of tin salts.[5] |

| Metal in Acidic Media | Iron (Fe) powder, Acetic Acid | Ethanol/Water, Reflux | High | An inexpensive and effective method.[1][6] The workup is generally straightforward. |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Methanol or Ethanol, RT, Pressure | Variable | Highly effective, but may lead to dechlorination (removal of the C-4 chloro group). Raney Nickel is sometimes preferred to minimize this side reaction.[1] |

Experimental Protocols

The following are detailed, adaptable protocols for the reduction of the nitro group in this compound. These are based on established procedures for structurally related nitroaromatic compounds.[3]

Protocol 2.1: Reduction using Tin(II) Chloride (SnCl₂)

-

Materials :

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure :

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution in portions.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-60°C) to accelerate the process.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture and carefully add 2M KOH solution to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-7-aminoquinoline.

-

Purify the product as needed by column chromatography or recrystallization.

-

Protocol 2.2: Reduction using Iron (Fe) Powder

-

Materials :

-

This compound

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) to the suspension.

-

Add glacial acetic acid (a catalytic amount, e.g., 0.1-0.2 equivalents) to initiate the reaction.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture and filter it through Celite to remove the iron residues. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-7-aminoquinoline.

-

Purify the product as needed.

-

Influence on Nucleophilic Aromatic Substitution (SNAr)

While the primary reactivity of the nitro group itself is its reduction, its presence on the quinoline ring profoundly influences the reactivity of the C-4 chloro substituent. The nitro group is a strong deactivating group for electrophilic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr).

The electron-withdrawing effect of the nitro group, transmitted through the aromatic system, makes the carbon atom bearing the chlorine atom more electrophilic and susceptible to attack by nucleophiles. This effect stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction.[7] This makes the chlorine at the C-4 position readily displaceable by a variety of nucleophiles, such as amines, alcohols, and thiols.[8][9][10]

Visualization of Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and electronic influences discussed in this guide.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. reddit.com [reddit.com]

- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-7-nitroquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: 4-Chloro-7-nitroquinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block in the landscape of synthetic organic chemistry and drug discovery. Its quinoline core, substituted with both an electron-withdrawing nitro group and a reactive chloro substituent, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a precursor to pharmacologically active agents.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are fundamental to its application in chemical synthesis. The following tables summarize its key physical and predicted spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 18436-76-5 | [1][2] |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.60 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 156-160 °C | [1] |

| Boiling Point | 351.4±22.0 °C (Predicted) | [1] |

| Density | 1.484±0.06 g/cm³ (Predicted) | [1] |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |

| H-5 | 8.2 - 8.4 | d | J = 9.0 Hz |

| H-6 | 8.6 - 8.8 | dd | J = 9.0, 2.2 Hz |

| H-8 | 8.1 - 8.3 | d | J = 2.2 Hz |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 149 - 151 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 124 - 126 |

| C-7 | 145 - 147 |

| C-8 | 118 - 120 |

| C-8a | 140 - 142 |

Table 3: Predicted Infrared (IR) Spectroscopy Data [3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1620 - 1580 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1510 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of 7-chloroquinoline. This reaction leverages the directing effects of the quinoline ring system and the chloro substituent to achieve nitration, predominantly at the C-6 and C-5 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 7-chloro-6-nitroquinoline isomer and minimize the formation of regioisomeric byproducts.[4]

Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 7-Chloroquinoline[6]

Materials:

-

7-Chloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-